![molecular formula C13H20N2O2 B3316707 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide CAS No. 954277-53-3](/img/structure/B3316707.png)
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide
Overview
Description
“2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is a chemical compound with the CAS Number: 954277-53-3 . It has a molecular weight of 236.31 and its molecular formula is C13H20N2O2 . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is 1S/C13H20N2O2/c1-4-11(14)10-7-5-6-8-12(10)17-9-13(16)15(2)3/h5-8,11H,4,9,14H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide” is a liquid at room temperature . It has a predicted boiling point of 392.2 °C at 760 mmHg and a predicted density of 1.1 g/mL . The refractive index is predicted to be n 20D 1.53 .Scientific Research Applications
Pharmacological Properties and Therapeutic Potential
Recent investigations have highlighted the significance of phenoxy acetamide derivatives, including chalcone, indole, and quinoline, in medicinal chemistry due to their wide range of biological activities. These derivatives are considered for their potential therapeutic applications, with studies focusing on their synthesis and pharmacological activities to develop new pharmaceutical compounds (Al-Ostoot et al., 2021). Moreover, the terminal phenoxy group has been identified as a crucial moiety in many drugs, showing a variety of biological activities such as neurological, anticancer, anti-HIV, and antimicrobial effects. This underscores the phenoxy group's importance in medicinal chemistry and its role in the design of more efficient drugs (Kozyra & Pitucha, 2022).
Environmental Impact and Degradation
In the environmental domain, phenoxy acids, including derivatives of 2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide, are explored for their behavior in aquatic environments. These compounds are highly soluble in water and subject to various transformation processes such as hydrolysis, biodegradation, and photodegradation. Research on their environmental toxicology has expanded, indicating their mobility and potential impact on surface and groundwater (Muszyński et al., 2019). Additionally, advanced oxidation processes (AOPs) have been utilized to treat water contaminated with acetaminophen, a compound related by functional groups, leading to the generation of various by-products. This research is crucial for understanding the environmental fate of these compounds and for developing effective removal methods (Qutob et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-11(14)10-7-5-6-8-12(10)17-9-13(16)15(2)3/h5-8,11H,4,9,14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYZGWJXMVGEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1OCC(=O)N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-aminopropyl)phenoxy]-N,N-dimethylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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